REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([SH:8])[C:5]([C:9]#[N:10])=[C:4]([S:11][CH3:12])[N:3]=1.Cl[CH2:14][C:15]([NH:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1)=[O:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH2:14][C:15]([NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=2)=[O:16])[C:5]([C:9]#[N:10])=[C:4]([S:11][CH3:12])[N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=C(C(=N1)S)C#N)SC
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=CC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
106 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After removal of potassium carbonate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization with ether-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C(=N1)SCC(=O)NC1=CC(=CC=C1)C(F)(F)F)C#N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |